![molecular formula C10H8BrN5O4 B11538132 4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11538132.png)
4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an oxadiazole ring, a hydrazide group, and a brominated phenyl ring, which contribute to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-bromo-2,4-dihydroxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the brominated phenyl ring may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but lacks the oxadiazole ring and brominated phenyl group.
4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide: Contains a similar brominated phenyl group but differs in the presence of a sulfonamide group and oxazolyl ring.
Uniqueness
4-amino-N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an oxadiazole ring and a brominated phenyl group sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrN5O4 |
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Molecular Weight |
342.11 g/mol |
IUPAC Name |
4-amino-N-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C10H8BrN5O4/c11-5-1-4(6(17)2-7(5)18)3-13-14-10(19)8-9(12)16-20-15-8/h1-3,17-18H,(H2,12,16)(H,14,19)/b13-3+ |
InChI Key |
OQVNRDXNFRKGNB-QLKAYGNNSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Br)O)O)/C=N/NC(=O)C2=NON=C2N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C=NNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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